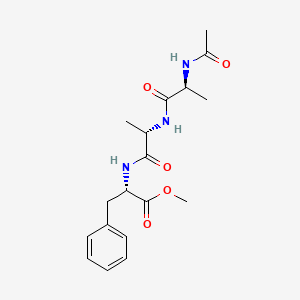

AC-Ala-ala-phe-ome

Description

AC-Ala-ala-phe-ome (acetylated alanyl-alanyl-phenylalanine methyl ester) is a synthetic tripeptide derivative. Structurally, it consists of three amino acids—two alanine residues and one phenylalanine—terminated by an acetyl group at the N-terminus and a methyl ester at the C-terminus. This modification enhances its stability against enzymatic degradation compared to unmodified peptides, making it a candidate for studies in peptide-based therapeutics or biochemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H25N3O5 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C18H25N3O5/c1-11(19-13(3)22)16(23)20-12(2)17(24)21-15(18(25)26-4)10-14-8-6-5-7-9-14/h5-9,11-12,15H,10H2,1-4H3,(H,19,22)(H,20,23)(H,21,24)/t11-,12-,15-/m0/s1 |

InChI Key |

JWOKDRAYGZVNAS-HUBLWGQQSA-N |

SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C |

sequence |

AAF |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses extensively on 5-aminolevulinic acid (ALA) and its analogs rather than peptide derivatives like AC-Ala-ala-phe-ome. Nonetheless, a comparative analysis can be inferred based on structural and functional analogs discussed in the literature:

Table 1: Key Comparisons Between this compound and Related Compounds

Key Findings from Evidence

Functional Contrasts: ALA acts as a plant growth regulator, improving photosynthetic efficiency under stress (e.g., low light, cold) by enhancing chlorophyll synthesis and antioxidant enzyme activity (SOD, POD) . Perfluorinated compounds exhibit environmental persistence and toxicity, limiting their agricultural utility compared to ALA’s biodegradable and non-toxic profile .

Structural Stability :

- ALA’s efficacy depends on concentration and environmental conditions (e.g., light, temperature), with degradation rates impacting its application timing . This compound’s acetyl/methyl modifications likely prolong its half-life in biological systems, a trait absent in unmodified peptides or ALA.

Mechanistic Divergence: ALA enhances stress tolerance by modulating carbohydrate metabolism (e.g., increasing soluble sugars and starch) and antioxidant pathways .

Preparation Methods

Azlactone Formation and Reduction

The synthesis begins with the preparation of azlactone intermediates, which are α,β-unsaturated carbonyl compounds derived from N-acetylated amino acids. For example, Erlenmeyer synthesis is employed to generate azlactones from N-acetyl-phenylalanine and glyoxylic acid. These intermediates undergo reduction using magnesium in methanol (Mg/MeOH), which simultaneously reduces the olefinic bond and opens the azlactone ring to yield N-acetyl-phenylalanine methyl ester.

Key Reaction Conditions:

Hydrolysis and Esterification

The N-acetyl group is removed via hydrochloric acid hydrolysis (10% HCl, 120°C, 3 hours), followed by esterification with methanol under acidic conditions to regenerate the methyl ester. This step ensures the retention of the C-terminal methyl ester, critical for the compound’s solubility.

Crystallization-Induced Asymmetric Transformation (CIAT)

Racemic phenylalanine methyl ester derivatives are resolved using CIAT, where enantiomerically enriched (S)-isomers crystallize selectively from a supersaturated solution. This method achieves optical purities of 78–88% for L-phenylalanine derivatives, which are precursors for this compound.

Table 1: Traditional Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Optical Purity (%) |

|---|---|---|---|

| Azlactone Reduction | Mg/MeOH, 10°C | 61–95 | N/A |

| Hydrolysis | 10% HCl, 120°C | 75–90 | N/A |

| CIAT Resolution | (2R,3R)-Tartaric Acid | 83–95 | 78–88 |

Enzymatic Synthesis

Enzymatic methods offer stereoselective peptide bond formation without requiring extensive protecting groups. Proteases such as chymotrypsin or subtilisin catalyze the condensation of acetylated amino acids.

Protease-Catalyzed Condensation

In a biphasic system (Tris-HCl buffer pH 8.5 and ethyl acetate), N-α-CBZ-Ala-Phe-OMe is synthesized via chymotrypsin-mediated coupling. The enzyme’s specificity for hydrophobic residues ensures high regioselectivity at the phenylalanine residue.

Advantages:

Limitations and Optimization

Enzymatic synthesis requires precise pH control (8.5–9.0) to maintain nucleophile reactivity. Increasing nucleophile concentration (e.g., methyl ester) improves reaction rates but may necessitate substrate-specific enzyme engineering.

Solid-Phase Peptide Synthesis (SPPS)

SPPS enables stepwise assembly of this compound on a resin, minimizing purification steps.

Merrifield Resin Functionalization

The C-terminal phenylalanine methyl ester is anchored to chloromethylated polystyrene resin via its carboxylate group. Subsequent deprotection (20% piperidine in DMF) and coupling (HOBt/DIC activation) add alanine residues sequentially.

Table 2: SPPS Coupling Efficiency

| Residue Added | Coupling Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Phe-OMe | DIC/HOBt | 2 | 98 |

| Ala | DIC/HOBt | 1.5 | 95 |

Cleavage and Global Deprotection

Trifluoroacetic acid (TFA) cleaves the peptide from the resin while removing acid-labile protecting groups. The methyl ester remains intact due to its stability under acidic conditions.

Continuous Flow Synthesis

Continuous flow systems enhance scalability and reproducibility for this compound production.

Microreactor Technology

N-carboxyanhydrides (NCAs) of alanine react with phenylalanine methyl ester in a tubular reactor. The process achieves 71–73% conversion to dipeptides within 10 minutes, with productivity exceeding 200 g/L·h.

Key Parameters:

Advantages Over Batch Methods

- Rapid Mixing: Reduces aggregation and improves homogeneity.

- Scalability: Linear scale-up without re-optimization.

Comparative Analysis of Synthesis Methods

Table 3: Method Comparison

| Method | Yield (%) | Optical Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Traditional Chemical | 61–95 | 78–88 | Moderate | Low |

| Enzymatic | 50–75 | >99 | Low | High |

| SPPS | 85–98 | >99 | High | Moderate |

| Continuous Flow | 70–73 | N/A | High | Low |

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize AC-Ala-ala-phe-ome with reproducibility?

- Methodological Answer :

- Step 1 : Follow solid-phase peptide synthesis (SPPS) protocols, ensuring proper coupling of alanine (Ala) and phenylalanine (Phe) residues. Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups depending on side-chain reactivity .

- Step 2 : Purify intermediates via reverse-phase high-performance liquid chromatography (RP-HPLC) with gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) .

- Step 3 : Confirm structural integrity using tandem mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For NMR, analyze chemical shifts in dimethyl sulfoxide-d6 (DMSO-d6) to detect backbone amide protons and side-chain conformations .

- Data Table :

| Technique | Parameters | Key Metrics |

|---|---|---|

| RP-HPLC | C18 column, 0.1% TFA gradient | Purity ≥95% |

| MS/MS | ESI+, m/z 400–2000 | Molecular ion confirmation |

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Methodological Answer :

- Step 1 : Use databases like PubMed, SciFinder, and Web of Science with Boolean operators: (“this compound” OR “Ala-Ala-Phe derivative”) AND (“synthesis” OR “biological activity”) .

- Step 2 : Apply inclusion criteria (e.g., peer-reviewed articles from 2010–2025) and exclusion criteria (e.g., non-English abstracts, non-academic sources).

- Step 3 : Organize findings into themes (e.g., synthetic routes, stability challenges) using reference management tools (Zotero, EndNote) .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?

- Methodological Answer :

- Step 1 : Replicate conflicting studies under standardized conditions (pH 7.4 buffer, 37°C) with controlled humidity. Use kinetic assays (e.g., UV-Vis spectroscopy) to quantify degradation rates .

- Step 2 : Perform meta-analysis using tools like RevMan to identify heterogeneity sources (e.g., buffer composition, impurities). Apply random-effects models to aggregate data .

- Step 3 : Validate hypotheses via molecular dynamics (MD) simulations (e.g., GROMACS) to model peptide-water interactions and predict degradation pathways .

Q. What interdisciplinary approaches optimize this compound’s pharmacokinetic profile?

- Methodological Answer :

- Step 1 : Combine computational chemistry (docking studies with serum albumin using AutoDock Vina) and in vitro permeability assays (Caco-2 cell monolayers) to predict bioavailability .

- Step 2 : Apply machine learning (e.g., Random Forest models) to correlate structural descriptors (logP, polar surface area) with absorption data from existing datasets .

- Data Table :

| Parameter | Computational Tool | Experimental Validation |

|---|---|---|

| logP | ChemAxon | Shake-flask method |

| Permeability | MD simulations | Caco-2 assay |

Q. How should researchers address ethical and reproducibility challenges in sharing this compound datasets?

- Methodological Answer :

- Step 1 : Adhere to FAIR principles:

- Findable : Assign digital object identifiers (DOIs) via repositories like Zenodo .

- Accessible : Use open-access formats (e.g., .csv for HPLC chromatograms, .mnova for NMR).

- Interoperable : Align metadata with CHEMINF ontology for peptide descriptors .

- Step 2 : Document protocols using Electronic Lab Notebooks (ELNs) with version control (e.g., LabArchives) to ensure traceability .

Guidelines for Data Contradiction Analysis

Q. What frameworks are recommended for evaluating conflicting results in this compound’s biological activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.